molecular formula C5H6BrF2N3 B2630574 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 2226034-24-6

4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B2630574
CAS No.: 2226034-24-6
M. Wt: 226.025
InChI Key: RCMBMRYCAVVNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromo-1-(difluoromethyl)-2-fluorobenzene with hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative .

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for the formation of carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple aryl halides with pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring structure, along with the presence of bromine and difluoromethyl groups, makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2N3/c1-2-3(6)4(9)10-11(2)5(7)8/h5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBMRYCAVVNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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